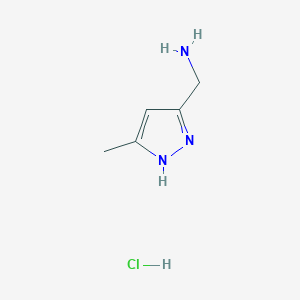![molecular formula C14H20N4 B3096487 (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine CAS No. 1284371-48-7](/img/structure/B3096487.png)
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine
Vue d'ensemble
Description
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is a chemical compound known for its unique structure, which includes a triazolo ring fused with a pyridine ring and a cyclohexyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine typically involves the reaction of a triazolo-pyridine derivative with a cyclohexylmethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine moiety allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-([1,2,4]triazolo[4,3-a]quinoxaline-3-ylmethyl)cyclohexyl)methanamine: Similar structure but with a quinoxaline ring instead of a pyridine ring.
(1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine): Similar structure but with a different substitution pattern on the pyridine ring
Uniqueness
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is unique due to its specific triazolo-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13/h2,5-6,9H,1,3-4,7-8,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSKQJDVKCRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)





![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)
![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)
